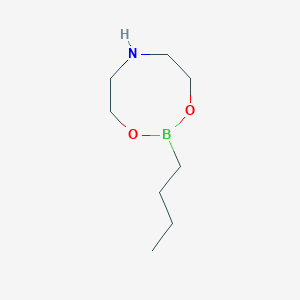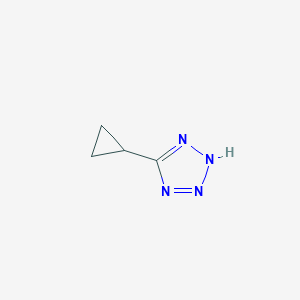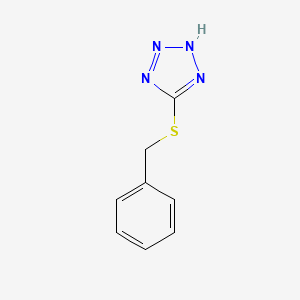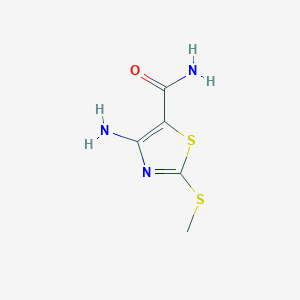
2-Butyl-1,3,6,2-Dioxazaborocan
Übersicht
Beschreibung
2-Butyl-1,3,6,2-dioxazaborocane is a useful research compound. Its molecular formula is C8H18BNO2 and its molecular weight is 171.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butyl-1,3,6,2-dioxazaborocane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butyl-1,3,6,2-dioxazaborocane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-1,3,6,2-dioxazaborocane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Germaniumderivaten
2-Butyl-1,3,6,2-Dioxazaborocan: wurde bei der Synthese von Germaniumderivaten eingesetzt. Beispielsweise kann die Verbindung mit PhCH2N(CH2CH2O)2GeX2 reagieren, wobei X verschiedene Substituenten darstellt . Diese Derivate haben potenzielle Anwendungen in der Materialwissenschaft und der metallorganischen Chemie.
Entwicklung von Bor-Stickstoff-haltigen Verbindungen
Die einzigartige Struktur von This compound, die eine Bor-Stickstoff-Transannular-Wechselwirkung beinhaltet, ermöglicht die Entwicklung neuer Bor-Stickstoff-haltiger Verbindungen. Diese Verbindungen sind aufgrund ihrer potenziellen Anwendungen bei der Herstellung neuer Materialien mit neuartigen Eigenschaften von Interesse .
Koordinationschemie
Die verzerrten tetraedrischen Koordinations-Polyeder der Boratome in This compound-Komplexen sind für Studien in der Koordinationschemie von Bedeutung. Die Bor-Stickstoff-Abstände liefern Einblicke in die Bindungsinteraktionen, die für die Gestaltung borbasierter Liganden entscheidend sind .
Nichtlineare optische Eigenschaften
Derivate von This compound wurden auf ihre nichtlinearen optischen Eigenschaften untersucht. Diese Eigenschaften machen sie zu geeigneten Kandidaten für Anwendungen in optischen Geräten und der Photonik .
Pharmazeutische Forschung
Die Struktur der Organoborverbindung, die eine Bor-Sauerstoff-Bor-Brücke umfasst, deutet auf ein Potenzial für die pharmazeutische Forschung hin. Sie könnte auf ihre biologische Aktivität und mögliche therapeutische Anwendungen untersucht werden.
Materialwissenschaft
This compound: kann aufgrund seines Organobor-Gehalts als Vorläufer für Materialien mit einzigartigen Eigenschaften dienen. Organoborverbindungen sind bekannt für ihre Verwendung bei der Herstellung von Polymeren und anderen fortschrittlichen Materialien.
Katalyse
Die Struktur der Verbindung ist für katalytische Anwendungen geeignet. Organoborverbindungen dienen häufig als Katalysatoren oder katalytische Zwischenprodukte in der organischen Synthese, und This compound könnte in diesem Zusammenhang untersucht werden.
Analytische Chemie
Eigenschaften
IUPAC Name |
2-butyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBWTARQCUNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323796 | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92527-13-4 | |
| Record name | 92527-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














